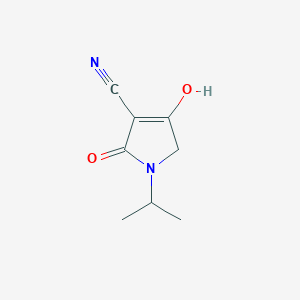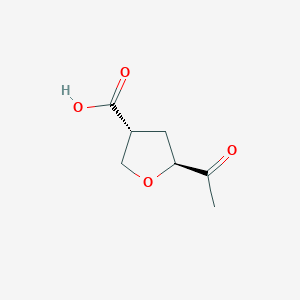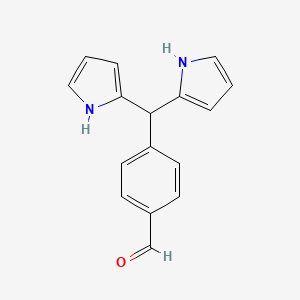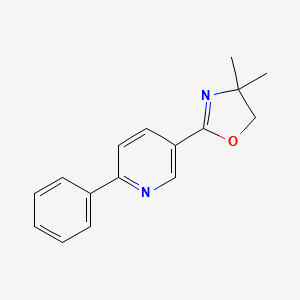
4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as isopropylamine, malononitrile, and ethyl acetoacetate.
Reaction Steps:
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce the oxo group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Various oxidized derivatives depending on the reagent and conditions.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the isopropyl group, which affects its reactivity and biological activity.
1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the hydroxy group, which influences its solubility and interaction with biological targets.
4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Contains a methyl group instead of an isopropyl group, altering its steric and electronic properties.
Uniqueness
The presence of both the hydroxy and isopropyl groups in 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile makes it unique. These groups influence its chemical reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
3-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)10-4-7(11)6(3-9)8(10)12/h5,11H,4H2,1-2H3 |
Clé InChI |
BAXHHZIFYAWFKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(=C(C1=O)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









acetic acid](/img/structure/B12879490.png)




![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
